molecular formula C15H23K2O3P B12654002 Potassium (4-nonylphenyl) phosphonate CAS No. 83929-24-2

Potassium (4-nonylphenyl) phosphonate

Cat. No.: B12654002
CAS No.: 83929-24-2
M. Wt: 360.51 g/mol
InChI Key: BJYVDSIKSUKDTJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (4-nonylphenyl) phosphonate is a chemical compound with the molecular formula C₁₅H₂₃K₂O₃P. It is known for its applications in various fields, including industrial processes and scientific research. The compound is characterized by the presence of a phosphonate group attached to a nonylphenyl moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium (4-nonylphenyl) phosphonate typically involves the reaction of 4-nonylphenol with phosphorous acid in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate phosphite ester, which is subsequently oxidized to the phosphonate form. The general reaction conditions include:

    Temperature: Moderate temperatures (50-70°C)

    Solvent: Aqueous or organic solvents like ethanol

    Catalyst: Potassium hydroxide

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Materials: 4-nonylphenol, phosphorous acid, potassium hydroxide

    Reaction Conditions: Controlled temperature and pressure

    Purification: Crystallization or distillation to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions: Potassium (4-nonylphenyl) phosphonate undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states

    Reduction: Reduction to lower oxidation states

    Substitution: Nucleophilic substitution reactions

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents

    Reduction: Sodium borohydride or other reducing agents

    Substitution: Halogenated compounds under basic conditions

Major Products:

    Oxidation: Formation of phosphonic acid derivatives

    Reduction: Formation of phosphite derivatives

    Substitution: Formation of substituted phosphonates

Scientific Research Applications

Potassium (4-nonylphenyl) phosphonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis

    Biology: Investigated for its potential as a biocide and antifungal agent

    Medicine: Studied for its potential therapeutic effects in treating certain diseases

    Industry: Utilized in water treatment processes and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of potassium (4-nonylphenyl) phosphonate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways. Additionally, it can interact with cell membranes, altering their permeability and leading to cell death in microorganisms.

Comparison with Similar Compounds

  • Potassium (4-octylphenyl) phosphonate
  • Potassium (4-decylphenyl) phosphonate
  • Potassium (4-dodecylphenyl) phosphonate

Comparison: Potassium (4-nonylphenyl) phosphonate is unique due to its specific nonylphenyl group, which imparts distinct chemical properties compared to other similar compounds. The length of the alkyl chain in the nonylphenyl group affects the compound’s solubility, reactivity, and biological activity. For instance, potassium (4-octylphenyl) phosphonate has a shorter alkyl chain, making it less hydrophobic and potentially less effective in certain applications.

Properties

CAS No.

83929-24-2

Molecular Formula

C15H23K2O3P

Molecular Weight

360.51 g/mol

IUPAC Name

dipotassium;(4-nonylphenyl)-dioxido-oxo-λ5-phosphane

InChI

InChI=1S/C15H25O3P.2K/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)19(16,17)18;;/h10-13H,2-9H2,1H3,(H2,16,17,18);;/q;2*+1/p-2

InChI Key

BJYVDSIKSUKDTJ-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)P(=O)([O-])[O-].[K+].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.